1-(2-Fluoro-3-methylphenyl)piperidin-2-one
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Overview
Description
1-(2-Fluoro-3-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . This compound is characterized by the presence of a piperidin-2-one ring substituted with a 2-fluoro-3-methylphenyl group. It is a versatile compound used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methylphenyl)piperidin-2-one typically involves the reaction of 2-fluoro-3-methylbenzoyl chloride with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluoro-3-methylphenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and specificity. The piperidin-2-one ring structure allows for versatile interactions with various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(2-Fluoro-3-methylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: Similar in structure but with a nitro group, which alters its chemical reactivity and biological activity.
1-(2-Methylphenyl)piperidin-4-one: Lacks the fluorine substituent, resulting in different chemical and biological properties.
1-(4-Fluoro-2-methylphenyl)piperidin-4-one: Similar but with the fluorine and methyl groups in different positions, affecting its overall reactivity and interactions.
Properties
Molecular Formula |
C12H14FNO |
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Molecular Weight |
207.24 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H14FNO/c1-9-5-4-6-10(12(9)13)14-8-3-2-7-11(14)15/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
IGITZVYWODLWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCCC2=O)F |
Origin of Product |
United States |
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